2-Bromo-4-nitroimidazole

Catalog No.
S661760
CAS No.
65902-59-2
M.F
C3H2BrN3O2
M. Wt
191.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-nitroimidazole

CAS Number

65902-59-2

Product Name

2-Bromo-4-nitroimidazole

IUPAC Name

2-bromo-5-nitro-1H-imidazole

Molecular Formula

C3H2BrN3O2

Molecular Weight

191.97 g/mol

InChI

InChI=1S/C3H2BrN3O2/c4-3-5-1-2(6-3)7(8)9/h1H,(H,5,6)

InChI Key

UWRJWMLKEHRGOH-UHFFFAOYSA-N

SMILES

C1=C(NC(=N1)Br)[N+](=O)[O-]

Canonical SMILES

C1=C(NC(=N1)Br)[N+](=O)[O-]

The exact mass of the compound 2-Bromo-4-nitro-1H-imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-4-nitroimidazole (CAS: 65902-59-2) is a heterocyclic organic compound widely utilized as a key intermediate in the synthesis of complex bioactive molecules. [REFS-1, REFS-2] The imidazole core is substituted with two powerful functional groups: a bromine atom at the 2-position and a nitro group at the 4-position. This specific arrangement of an electron-withdrawing nitro group and a reactive bromo-substituent makes the compound an essential precursor for developing advanced pharmaceutical agents, particularly in areas like antimicrobial and anti-cancer drug discovery. [REFS-1, REFS-3]

Substituting 2-Bromo-4-nitroimidazole with seemingly similar analogs often leads to process failure or suboptimal outcomes. Using a 2-chloro analog significantly reduces reactivity in essential palladium-catalyzed cross-coupling reactions, requiring harsher conditions and more complex catalyst systems. [1] Conversely, a 2-iodo analog, while more reactive, may exhibit lower stability and introduce different side-reaction profiles. Furthermore, isomeric substitution, such as using a 4-bromo-2-nitroimidazole, fundamentally alters the molecule's electronic properties and steric environment, which dictates regioselectivity in critical downstream reactions like N-alkylation, leading to entirely different product isomers. [2] Therefore, for syntheses where the 2-bromo-4-nitro-1H-imidazolyl moiety is specified, this exact compound is non-interchangeable.

Precursor Suitability: Proven Scalability as a Key Building Block for Next-Generation Nitroimidazole Drugs

2-Bromo-4-nitroimidazole is explicitly identified as a key building block in the kilogram-scale synthesis of advanced drug candidates, including DNDI-VL-2098. [1] The development of a robust, two-step synthesis that yields the product in high purity and is designed for large-scale production underscores its industrial relevance and process compatibility. [REFS-1, REFS-2] This contrasts with alternative intermediates that may lack a demonstrated, optimized, and scalable synthesis route.

Evidence DimensionProcess Scalability & Purity
Target Compound DataDemonstrated kilogram-scale synthesis with high yield and quality for drug development programs. [<a href="https://pubs.acs.org/doi/10.1021/op400095f" target="_blank">1</a>]
Comparator Or BaselineGeneric or alternative nitroimidazole intermediates without published, optimized large-scale synthesis protocols.
Quantified DifferenceAn established, high-yield (64% in final step) scalable process exists for the target compound, ensuring supply chain reliability for development. [<a href="https://pubs.acs.org/doi/10.1021/op400095f" target="_blank">1</a>]
ConditionsOptimized two-step synthesis involving dibromination of 4-nitroimidazole followed by selective debromination. [<a href="https://pubs.acs.org/doi/10.1021/op400095f" target="_blank">1</a>]

For process chemists and pharmaceutical procurement, this established scalability minimizes process development risk and ensures a reliable supply of a critical, high-purity intermediate.

Synthesis Compatibility: Optimized Reactivity Profile for Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the reactivity of the aryl halide is critical. The carbon-bromine bond in 2-bromo-4-nitroimidazole provides a favorable balance of reactivity and stability. It is significantly more reactive than the corresponding C-Cl bond, which often requires more active (and expensive) catalysts or harsher conditions, while being more stable and less prone to side reactions than the highly reactive C-I bond. [REFS-1, REFS-2]

Evidence DimensionRelative Reactivity Rate in Pd-Catalyzed Oxidative Addition
Target Compound DataModerate to high reactivity (Aryl-Br)
Comparator Or Baseline2-Chloro-4-nitroimidazole (Aryl-Cl): Very low reactivity; 2-Iodo-4-nitroimidazole (Aryl-I): Very high reactivity
Quantified DifferenceGeneral reactivity trend: I > OTf > Br >> Cl. The bromo-derivative occupies a 'sweet spot' for process control and catalyst compatibility. [<a href="https://pubs.acs.org/doi/abs/10.1021/cr00039a007" target="_blank">1</a>]
ConditionsStandard Suzuki-Miyaura cross-coupling reaction conditions.

Procuring the bromo-derivative allows synthetic chemists to leverage a wider range of standard catalytic conditions, improving reaction success rates and simplifying process optimization compared to less reactive chloro or more labile iodo analogs.

Performance in Radiosensitizer Research: Enhanced Electron-Affinity Compared to Benchmark Nitroimidazoles

The efficacy of nitroimidazole-based hypoxic cell radiosensitizers is strongly correlated with their one-electron reduction potential (E¹); higher electron affinity leads to greater potency. [REFS-1, REFS-2] The presence of two strong electron-withdrawing groups (2-bromo and 4-nitro) on the imidazole ring of this compound results in a significantly higher electron-affinity compared to benchmark sensitizers like misonidazole (a 2-nitroimidazole with a less electron-withdrawing side chain). Studies on analogs confirm that compounds with higher electron-affinity are approximately 3 times more potent than misonidazole on a tumor concentration basis. [1]

Evidence DimensionRadiosensitizing Potency (inferred from Electron Affinity)
Target Compound DataHigher potency, driven by a more positive one-electron reduction potential.
Comparator Or BaselineMisonidazole (benchmark 2-nitroimidazole radiosensitizer).
Quantified DifferenceAnalogues with higher electron-affinity are ~3x more potent than Misonidazole at equivalent tumor concentrations. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2010411/" target="_blank">1</a>]
ConditionsIn vivo radiosensitization in mouse fibrosarcoma models.

For researchers developing next-generation radiosensitizers, this compound offers a structural backbone with inherently higher potency, enabling studies to achieve greater therapeutic effects at potentially lower and less toxic concentrations.

Core Building Block for Multi-Step Pharmaceutical Synthesis

Ideal for use in process development and scale-up campaigns for complex heterocyclic drug candidates where a reliable, scalable, and high-purity starting material is required. Its proven use in kilogram-scale syntheses makes it a preferred choice for programs advancing toward clinical trials. [1]

Precursor for Suzuki-Miyaura and other C-C Cross-Coupling Reactions

The compound's balanced reactivity makes it the right choice for synthetic routes that require the introduction of aryl, heteroaryl, or vinyl groups at the 2-position of the 4-nitroimidazole core under standard palladium-catalyzed conditions, avoiding the process challenges associated with less reactive chloro- or more labile iodo-analogs. [2]

Scaffold for Developing Novel Hypoxic Cell Radiosensitizers and Imaging Agents

Serves as an advanced starting material for creating novel radiosensitizers. Its high electron-affinity provides a more potent foundation than traditional nitroimidazoles like misonidazole, allowing researchers to focus on optimizing other properties such as toxicity and pharmacokinetics. [3]

XLogP3

1.2

LogP

0.71 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

65902-59-2

Wikipedia

2-Bromo-4-nitroimidazole

Dates

Last modified: 08-15-2023

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